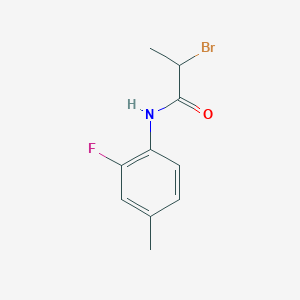

2-Bromo-N-(2-fluoro-4-methylphenyl)propanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

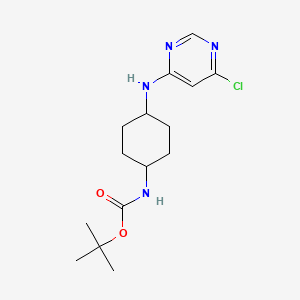

“2-Bromo-N-(2-fluoro-4-methylphenyl)propanamide” is a chemical compound with the molecular formula C10H11BrFNO . It is used in various chemical reactions and has several physical and chemical properties that make it useful in different applications .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a propanamide backbone with a bromine atom at the 2-position and a 2-fluoro-4-methylphenyl group attached to the nitrogen atom .Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, similar compounds are known to participate in a variety of chemical reactions. These can include nucleophilic substitutions, eliminations, and others .Physical And Chemical Properties Analysis

“this compound” has a predicted boiling point of 341.7±37.0 °C and a predicted density of 1.502±0.06 g/cm3 . Its molecular weight is 260.1 .Aplicaciones Científicas De Investigación

Synthetic Applications in Organic Chemistry

- The compound has been used in synthesizing a variety of organic molecules. For instance, it was involved in the synthesis of a hybrid molecule from amphetamine and flurbiprofen, characterized by various spectroscopic techniques (Manolov, Ivanov, & Bojilov, 2022).

Molecular Structure Analysis

- The molecular structure of related compounds has been analyzed using techniques like NMR, FT-IR spectroscopies, and X-ray diffraction. This is crucial for understanding the chemical properties and potential applications of these compounds (Kulai & Mallet-Ladeira, 2016).

Potential Pharmaceutical Applications

- Similar compounds have been prepared for possible pharmaceutical applications. For example, a reaction between tryptamine and flurbiprofen led to a new amide with potential for SARS-CoV-2 treatment (Manolov, Ivanov, & Bojilov, 2020).

Synthesis of Key Intermediates for Drug Manufacture

- The synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate for the manufacture of flurbiprofen, a non-steroidal anti-inflammatory and analgesic material, demonstrates the compound's relevance in drug production (Qiu et al., 2009).

Exploration in Mutagenic Studies

- Related 2-bromo-propanamides have been tested for their mutagenic activity, contributing to the understanding of their potential biological effects (Dolzani et al., 1992).

Pharmacokinetics and Metabolism Analysis

- Studies on related compounds like selective androgen receptor modulators provide insights into their pharmacokinetics and metabolism, which is crucial for drug development (Wu et al., 2006).

Antimicrobial and Anticancer Potential

- Synthesized derivatives of flurbiprofen hydrazide, a compound structurally similar to 2-Bromo-N-(2-fluoro-4-methylphenyl)propanamide, have shown potential as anti-HCV, anticancer, and antimicrobial agents, highlighting the diverse applications of these compounds in medical research (Çıkla et al., 2013).

Propiedades

IUPAC Name |

2-bromo-N-(2-fluoro-4-methylphenyl)propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrFNO/c1-6-3-4-9(8(12)5-6)13-10(14)7(2)11/h3-5,7H,1-2H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUQQZRKRFZTIRR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C(C)Br)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrFNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(4-isopropylphenoxy)ethanone](/img/structure/B2364736.png)

![N-(4-ethoxyphenyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2364737.png)

![2-({1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2364738.png)

![(E)-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2364740.png)

![7-[(2,4-Dichlorophenyl)methyl]-8-(furan-2-ylmethylamino)-1,3-dimethylpurine-2,6-dione](/img/structure/B2364745.png)

![N-(3,4-dimethoxyphenyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2364749.png)

![3-(4-chlorophenyl)-2-((2-fluorobenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2364750.png)

![2-[(3-Chlorophenyl)methyl]-4-methyl-6-(2-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2364753.png)